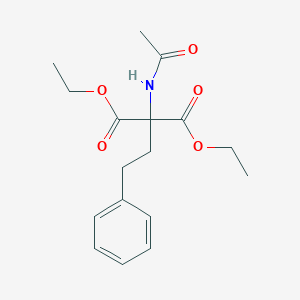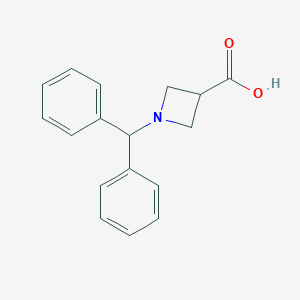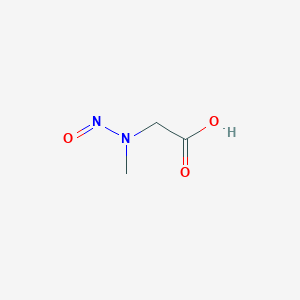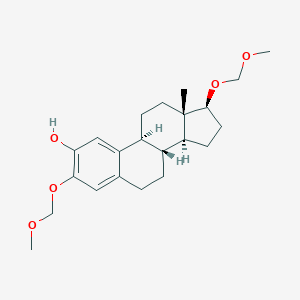
1,3-Diethyl-5,6-diaminouracil
Overview
Description
1,3-Diethyl-5,6-diaminouracil is an organic compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol It is a derivative of uracil, a pyrimidine nucleobase found in RNA
Mechanism of Action
Target of Action
1,3-Diethyl-5,6-diaminouracil, also known as 5,6-Diamino-1,3-diethyluracil, is a complex organic compound It’s structurally related to 5,6-diamino-1,3-dimethyluracil, which is involved in the synthesis of biologically active molecules including 1h-imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands .
Mode of Action
Its structural analog, 5,6-diamino-1,3-dimethyluracil, is known to interact with adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand.
Biochemical Pathways
It’s structurally related to 5,6-diamino-1,3-dimethyluracil, which is involved in the synthesis of biologically active molecules . These molecules are known to interact with adenosine receptors, which play a crucial role in biochemical processes like inflammation, neurotransmission, and vasodilation.
Result of Action
Its structural analog, 5,6-diamino-1,3-dimethyluracil, is known to interact with adenosine receptors . This interaction can influence various physiological processes, including inflammation, neurotransmission, and vasodilation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-5,6-diaminouracil can be synthesized through a multi-step process. One common method involves the reaction of ethyl pyruvic acid with isocyanate to generate a precursor, which is then heated and reacted under alkaline conditions to produce the target compound . Another method involves the use of microwave-assisted reactions, which offer a simple and efficient one-step synthesis of substituted pyrimidopteridine-2,4,6,8-tetraones, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of controlled microwave irradiation has been reported to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethyl-5,6-diaminouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products:
Scientific Research Applications
1,3-Diethyl-5,6-diaminouracil has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of xanthine derivatives, which are important bioactive molecules.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of dyes and other organic compounds.
Comparison with Similar Compounds
- 1,3-Diethyl-5,6-diamino-1H-pyrimidine-2,4-dione
- 1,3-Diethyl-5,6-aminouracil
- 6-Amino-1,3-diethyluracil
Uniqueness: 1,3-Diethyl-5,6-diaminouracil is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical and biological properties. Its ability to act as an adenosine receptor antagonist sets it apart from other similar compounds .
Properties
IUPAC Name |
5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSUETCFMBIADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404391 | |
| Record name | 5,6-diamino-1,3-diethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52998-22-8 | |
| Record name | 5,6-diamino-1,3-diethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3-Diethyl-5,6-diaminouracil in the synthesis of Istradefylline?
A: this compound (compound 7 in the paper) serves as a crucial building block in the synthesis of Istradefylline []. It reacts with (E)-3,4-dimethoxy cinnamoyl chloride to form an amide intermediate, which subsequently undergoes cyclization and methylation to yield Istradefylline. The synthesis route highlights the importance of this diaminouracil derivative in constructing the core structure of Istradefylline.
Q2: Can you elaborate on the synthesis of this compound as described in the paper?
A: The paper outlines a synthetic route for this compound starting from N,N'-diethylurea and cyanoacetic acid []. The process involves a condensation reaction followed by cyclization to form a cyclic intermediate. This intermediate then undergoes nitrosation and subsequent reduction to yield the desired this compound. The authors report an overall yield of approximately 54% for this multi-step synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















